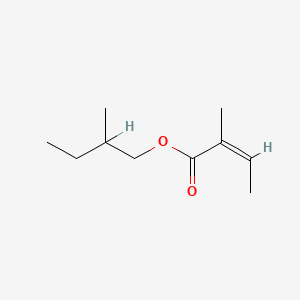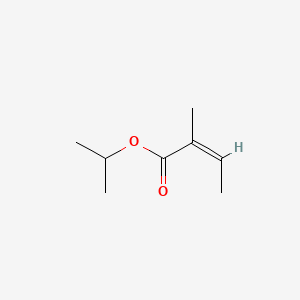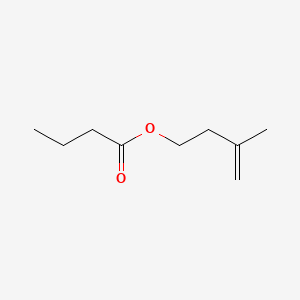![molecular formula C12H28P2 B1623728 Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane CAS No. 203000-53-7](/img/structure/B1623728.png)
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
概要
説明
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is a chemical compound characterized by the presence of tert-butyl and phosphanyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane typically involves the reaction of tert-butylphosphane with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tert-butylphosphine oxides, reduced phosphines, and substituted phosphanyl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, influencing catalytic activity and facilitating various chemical reactions. The pathways involved include coordination to metal centers and participation in redox reactions .
類似化合物との比較
Similar Compounds
Tert-butylphosphane: Similar in structure but lacks the additional phosphanyl group.
Methylphosphane: Contains a methyl group instead of the tert-butyl group.
Di-tert-butylphosphane: Contains two tert-butyl groups but differs in the overall structure.
Uniqueness
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is unique due to its combination of tert-butyl and phosphanyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in catalysis and material science .
特性
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28P2/c1-11(2,3)13(7)9-10-14(8)12(4,5)6/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSUOWKMVWQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)CCP(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423104 | |
| Record name | AC1O4MQW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203000-53-7 | |
| Record name | AC1O4MQW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


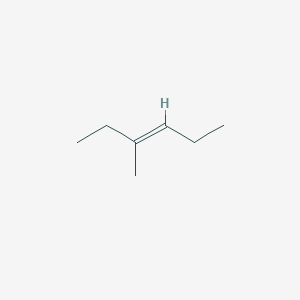
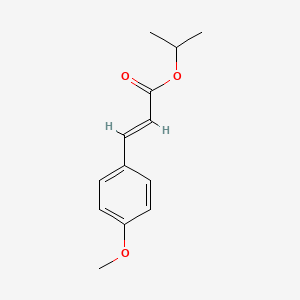
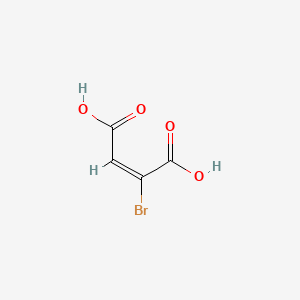

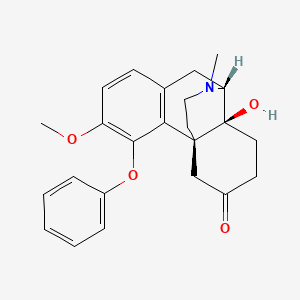
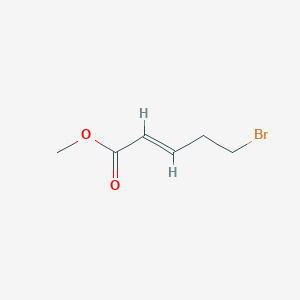
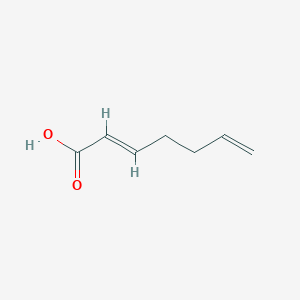
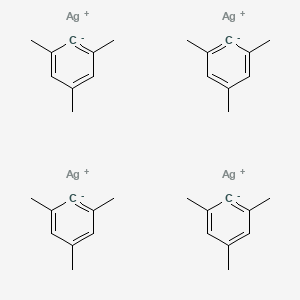
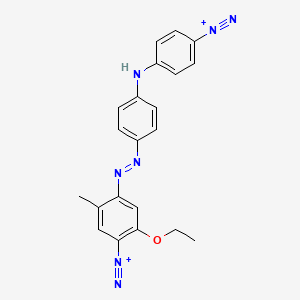
![4-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1623662.png)
